molecular formula C13H20O B3029801 beta-Ionone CAS No. 79-77-6

beta-Ionone

Cat. No.: B3029801
CAS No.: 79-77-6
M. Wt: 192.3 g/mol
InChI Key: PSQYTAPXSHCGMF-BQYQJAHWSA-N
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Description

Beta-Ionone: is a naturally occurring compound that belongs to the family of ionones, which are aroma compounds found in various essential oils. It is formed by the enzymatic cleavage of beta-carotene, specifically between carbons 9 and 10. This compound is widely distributed in flowers, fruits, and vegetables and is known for its pleasant aroma, contributing significantly to the fragrance of roses and violets. It is also used in the synthesis of vitamins A, E, and K1, as well as in perfumes, cosmetics, and food flavorings .

Mechanism of Action

Target of Action

Beta-Ionone (BI), a precursor for carotenoids, is widely distributed in fruits and vegetables . It has been shown to have potential anti-metastatic effects . The primary targets of BI are the matrix metalloproteinases (MMP)-2, MMP-9, and urokinase-type plasminogen activator (uPA), which are vital proteases for degradation of the base membrane and are deeply involved in cancer metastasis .

Mode of Action

BI interacts with its targets by inhibiting their activities. Incubation of cells with BI results in significant inhibition of MMP-2, MMP-9, and uPA activities . It also up-regulates the protein expression of the tissue inhibitor of matrix metalloproteinase (TIMP)-1, TIMP-2, and plasminogen activator inhibitor-1 . Furthermore, it down-regulates the expression of migration-related proteins, including focal adhesion kinase (FAK), phosphorylated form of FAK, Rho, Rac1, and Cdc42 .

Biochemical Pathways

BI is a product of the cleavage of β-carotene at the 9,10 and 9’,10’ positions by the carotenoid cleavage dioxygenase . The production of BI involves the enhancement of the cytosolic acetyl-CoA supply and the increase of the mevalonate (MVA) pathway flux .

Pharmacokinetics

It is known that bi is typically produced at relatively low levels in plants . Therefore, expressing plant biosynthetic pathway genes in microbial hosts and engineering the metabolic pathway/host to increase metabolite production is an appealing alternative .

Result of Action

The result of BI’s action is the effective inhibition of the metastasis of cells, such as SK-Hep-1 cells . This effect involves the regulation of gene expression and signal pathways related to invasion and migration . BI also exerts inhibitory effects on the proliferation of various types of cancer cells .

Biochemical Analysis

Biochemical Properties

Beta-Ionone is the 9,10 and 9′,10′ cleavage product of β-carotene by the carotenoid cleavage dioxygenase . It interacts with various enzymes and proteins, playing a significant role in biochemical reactions .

Cellular Effects

This compound has been found to have antibacterial and fungicidal properties . It serves as ecological cues, has roles as insect attractants or repellants, and influences cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently under research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

It could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are currently under research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Ionone can be synthesized through several methods:

    Chemical Synthesis: One common method involves the acid-catalyzed cyclization of pseudoionone.

    Biotechnological Production: Recent advancements have enabled the production of this compound using genetically engineered microorganisms.

Industrial Production Methods: Industrial production of this compound often involves the chemical synthesis route due to its efficiency and scalability. biotechnological methods are gaining traction due to their sustainability and potential for higher purity products .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Beta-Ionone can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.

    Reduction: Reduction of this compound can be achieved using hydrogenation catalysts, resulting in the formation of reduced ionone derivatives.

    Substitution: this compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where the aromatic ring is targeted by electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like aluminum chloride.

Major Products:

Scientific Research Applications

Beta-Ionone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of Beta-Ionone: this compound is unique due to its widespread occurrence in nature and its significant contribution to the aroma of various flowers and fruits. Its versatility in industrial applications, from fragrance production to potential medicinal uses, sets it apart from other similar compounds .

Properties

IUPAC Name

(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8H,5-6,9H2,1-4H3/b8-7+
Source PubChem
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InChI Key

PSQYTAPXSHCGMF-BQYQJAHWSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=O)C
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=O)C
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Record name BETA-IONONE
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DSSTOX Substance ID

DTXSID4021769
Record name beta-Ionone
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Molecular Weight

192.30 g/mol
Source PubChem
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Physical Description

Beta-ionone is a colorless to light yellow liquid with an odor of cedar wood. In very dilute alcoholic solution the odor resembles odor of violets. Used in perfumery., Liquid, colourless to pale-yellow liquid with a warm, woody, dry odour
Record name BETA-IONONE
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Record name 3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (3E)-
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Boiling Point

284 °F at 18 mmHg (NTP, 1992), 271 °C at 760 mm Hg, Pale yellow to yellow liquid; Specific gravity: 0.933-0.937 25/25 °C; Boiling point: 126-128 °C at 12 mm Hg /mixed ionone isomers/, 266.00 to 269.00 °C. @ 760.00 mm Hg
Record name BETA-IONONE
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Flash Point

greater than 235 °F (NTP, 1992), > 113 °C (> 235 °F) - closed cup
Record name BETA-IONONE
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Solubility

Slightly soluble (NTP, 1992), In water, 169 mg/L at 25 °C, Soluble in alcohol, most fixed oils, propylene glycol. Insoluble in glycerin, Miscible with absolute alcohol. Soluble in 2 to 3 parts of 70% alcohol, ether, chloroform, benzene. Very slightly soluble in water. /mixed ionone isomers/, soluble in alcohol, propylene glycol, most fixed oils; insoluble in glycerol and water, 1 ml in 3 ml 70% alcohol (in ethanol)
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Density

0.9462 (NTP, 1992) - Less dense than water; will float, 0.9461 at 20/4 °C, 0.940-0.947
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Vapor Pressure

0.054 mm Hg at 25 °C
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Color/Form

Colorless to pale, straw-colored liquid

CAS No.

14901-07-6, 79-77-6, 85949-43-5
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Melting Point

-35 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: While the precise mechanism of action for Beta-Ionone is still under investigation, research suggests several key interactions and downstream effects:

  • Inhibition of Cell Proliferation: this compound has demonstrated the ability to inhibit the growth and proliferation of various cancer cell lines, including human gastric adenocarcinoma (SGC-7901) [, , ], human breast cancer (MCF-7 and MDA-MB 435) [, ], and human leukemia (K562) cells []. This anti-proliferative effect is likely linked to multiple mechanisms, including cell cycle arrest and induction of apoptosis.
  • Induction of Apoptosis: Studies have shown that this compound can trigger apoptosis in cancer cells. For example, morphological changes characteristic of apoptosis, such as chromatin condensation and DNA fragmentation, were observed in SGC-7901 cells treated with this compound [].
  • Upregulation of Metalloproteinase Inhibitors: this compound treatment has been linked to increased expression of tissue inhibitor of metalloproteinases (TIMP-1 and TIMP-2) in SGC-7901 cells [, ]. This upregulation could contribute to this compound's anti-metastatic potential by inhibiting the activity of matrix metalloproteinases (MMPs), enzymes involved in tumor invasion and metastasis.
  • Modulation of MAPK Pathway: Research suggests that this compound may influence the mitogen-activated protein kinase (MAPK) pathway in MDA-MB 435 cells []. This pathway plays a crucial role in regulating cell proliferation, differentiation, and apoptosis.
  • Interaction with beta-Lactoglobulin: Studies employing fluorescence quenching and NMR techniques have demonstrated that this compound exhibits binding affinity to beta-lactoglobulin [, , , ]. The binding site is proposed to be within the calyx-shaped protein fold and exhibits specificity towards the conjugated double bond structure of the this compound ring and isoprenoid chain [].

ANone: this compound is a cyclic ketone and terpenoid with the following structural characteristics:

    ANone: this compound's stability and compatibility can be influenced by factors such as:

      A: While this compound is not primarily known for its catalytic properties, it serves as a valuable starting material in various chemical syntheses, including the production of Vitamin A and its intermediates [].

      ANone: Computational chemistry plays a significant role in understanding this compound's properties and interactions. Researchers utilize techniques like:

      • Molecular Docking: This method helps predict the preferred orientation of this compound when bound to target proteins, such as beta-lactoglobulin [].

      ANone: Research suggests that modifications to the this compound structure can significantly impact its activity and potency. For instance:

      • Modifications to the this compound ring: Studies have explored the impact of modifications to the this compound ring, such as the introduction of epoxy groups or the saturation of double bonds, on the photochemical properties and biological activity of retinal analogs []. These modifications can influence the interactions of the chromophore with the protein environment in visual pigments.
      • Alterations in the isoprenoid chain: Changes in the length or saturation of the isoprenoid chain can affect binding affinity to target proteins like beta-lactoglobulin [, ].

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